2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile
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Overview
Description
2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[311]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile is a complex organic compound with a unique structure It features a combination of chloro, pyrimidinyl, and benzonitrile groups, along with a bicyclic oxa-azabicycloheptane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include:
Formation of the Bicyclic Oxa-Azabicycloheptane Moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Introduction of the Chloro Group: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrimidinyl and Benzonitrile Groups: These groups are introduced through nucleophilic substitution reactions, often using pyrimidine and benzonitrile derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- Tricyclo[2.2.1.0(2,6)]heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-
Uniqueness
2-[2-Chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C27H27ClN4O3 |
---|---|
Molecular Weight |
491.0 g/mol |
IUPAC Name |
2-[2-chloro-4-[(2,2,7,7-tetramethyl-6-oxa-1-azabicyclo[3.1.1]heptan-4-yl)methoxy]phenoxy]-6-pyrimidin-4-ylbenzonitrile |
InChI |
InChI=1S/C27H27ClN4O3/c1-26(2)13-17(25-27(3,4)32(26)35-25)15-33-18-8-9-24(21(28)12-18)34-23-7-5-6-19(20(23)14-29)22-10-11-30-16-31-22/h5-12,16-17,25H,13,15H2,1-4H3 |
InChI Key |
BQKPYAMOSJFZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2C(N1O2)(C)C)COC3=CC(=C(C=C3)OC4=CC=CC(=C4C#N)C5=NC=NC=C5)Cl)C |
Origin of Product |
United States |
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